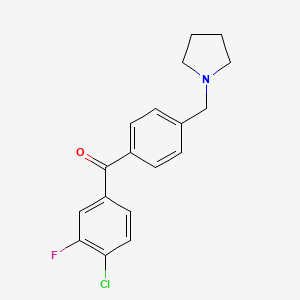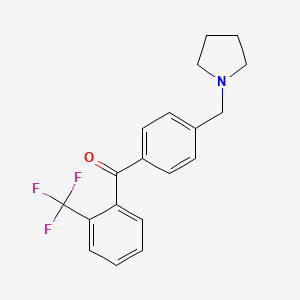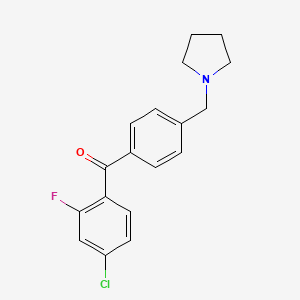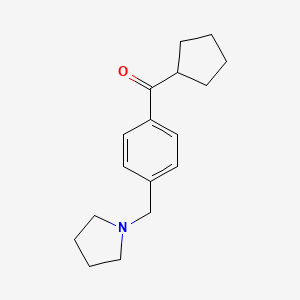
4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is a useful research compound. Its molecular formula is C20H21F3N2O and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Analysis and Detection
- 4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is utilized in the environmental analysis, especially in detecting contaminants in human milk. An innovative method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with a peak focusing feature has been developed for measuring environmental phenols, including similar compounds, in human milk samples (Ye, Bishop, Needham, & Calafat, 2008).
Asymmetric Synthesis and Electroreduction
- The compound plays a role in asymmetric synthesis and electroreduction. A study explored the use of chiral pyrrole monomers for the electrochemical reduction of similar organic molecules, such as 4-methylbenzophenone, indicating its relevance in stereoselective electroreduction processes (Schwientek, Pleus, & Hamann, 1999).
Tautomerization and Complex Formation
- It is involved in the tautomerization of mesomeric betaines and the formation of N-heterocyclic carbenes, leading to the creation of unique cyclic boron adducts and palladium complexes. This indicates its utility in complex organic syntheses and in the formation of new heterocyclic ring systems (Liu, Nieger, Hübner, & Schmidt, 2016).
Chemical Transformations and Synthesis
- The compound is used in chemical transformations like the defluorinative diarylhydroxylation of aromatic rings. This application is significant in chemoselective arylations and in the synthesis of diverse organic compounds (Okamoto, Kumeda, & Yonezawa, 2010).
Medicinal Chemistry and Inhibitor Synthesis
- In medicinal chemistry, related compounds like 4-aminobenzophenones are synthesized for their anti-inflammatory properties. These compounds, which have a structural resemblance, have been shown to be potent inhibitors in various biological processes (Ottosen et al., 2003).
Crystallography and Material Science
- The compound's derivatives are studied in crystallography to understand their crystal structures, which has implications in materials science and pharmaceutical formulation (Kutzke, Al-Mansour, & Klapper, 1996).
Biological Imaging and Detection
- It finds application in biological imaging and detection, particularly in designing chemosensors for sensitive detection of ions like zinc(II). This application is crucial in biological studies and diagnostics (Dey et al., 2016).
Polymer Science
- The compound is relevant in polymer science, particularly in the synthesis and characterization of novel polymers and their properties, such as hyperbranched poly(ether ketones) (Morikawa, 1998).
Propriétés
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-6-8-16(9-7-15)19(26)17-4-2-3-5-18(17)20(21,22)23/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKIVLFOIMVDMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642985 |
Source


|
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-91-0 |
Source


|
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate](/img/structure/B1325548.png)
![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)
![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)



